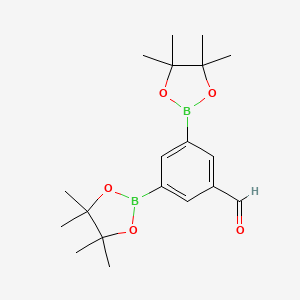
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ammonia and a suitable β-ketoester under acidic conditions to form the dihydropyridine ring. This reaction typically requires refluxing in ethanol for several hours to achieve the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts such as lanthanum triflate to facilitate the reaction and reduce the reaction time .
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, this compound is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties .
Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
1-(2-Methoxyphenyl)-1,6-dihydropyridin-2-amine: A structural isomer with different pharmacological properties.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2H-pyridin-6-amine |
InChI |
InChI=1S/C12H14N2O/c1-15-11-7-5-10(6-8-11)14-9-3-2-4-12(14)13/h2-8H,9,13H2,1H3 |
Clave InChI |
FPWAZMAZYPAGKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


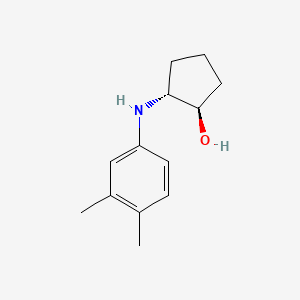
![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
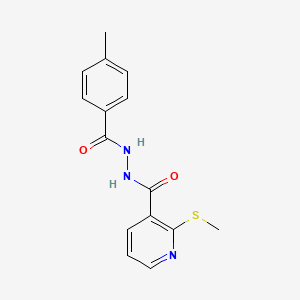
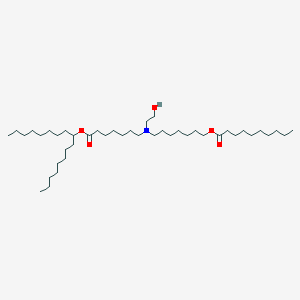
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
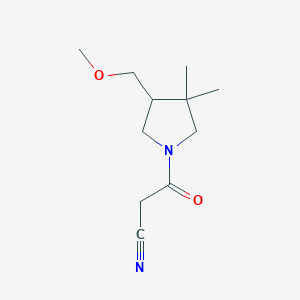
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
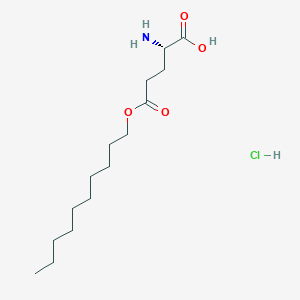
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
